2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a thioether linkage, and a tetrahydropyrazolopyridine moiety, making it a subject of study for its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of the compound 2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus and is therefore an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound interacts with the HBV core protein, acting as a core protein allosteric modulator (CpAM) . By binding to this protein, the compound effectively inhibits a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the biochemical pathways involved in the replication of the HBV. By inhibiting the core protein, it disrupts the normal life cycle of the virus, preventing it from replicating and spreading .
Pharmacokinetics
In an hbv aav mouse model, the lead compound was shown to inhibit hbv dna viral load when administered orally .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of HBV replication. This leads to a decrease in the viral load, which can potentially halt the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach includes:
Formation of the Tetrahydropyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a thiol or thioether precursor.
Acetamide Formation: The final step involves the coupling of the intermediate with an acetamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis platforms, and stringent purification processes to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the acetamide or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
Uniqueness
Compared to similar compounds, 2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl thioether linkage is particularly noteworthy, as it can influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-13-4-6-14(7-5-13)22-11-16(21)18-9-12-10-19-20-8-2-1-3-15(12)20/h4-7,10H,1-3,8-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTDLFXSPBBGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CSC3=CC=C(C=C3)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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